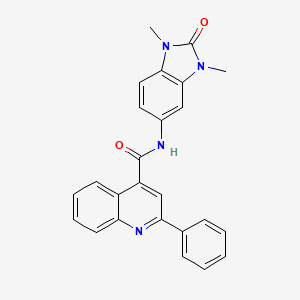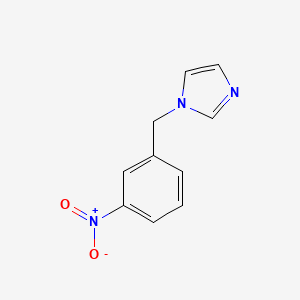![molecular formula C28H36O2 B4331970 4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)
4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol
Overview
Description
4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol, commonly known as TCDPDPD, is a synthetic compound that has gained significant attention in the field of scientific research. TCDPDPD is a complex molecule with a unique structure that makes it suitable for a wide range of applications. In
Mechanism of Action
The mechanism of action of TCDPDPD is not fully understood, but it is believed to be related to its unique molecular structure. TCDPDPD contains two phenolic hydroxyl groups and two cyclohexane rings, which make it a rigid and bulky molecule. It is hypothesized that TCDPDPD can interact with biological molecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and activity of the biological molecules, which can have a variety of effects.
Biochemical and Physiological Effects
TCDPDPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TCDPDPD can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. TCDPDPD has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TCDPDPD in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of novel materials and compounds. TCDPDPD is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of using TCDPDPD is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of TCDPDPD. One area of research is the development of new materials and polymers based on TCDPDPD. These materials could have a wide range of applications, such as in the fields of electronics, optics, and biomedicine. Another area of research is the study of the biological activity of TCDPDPD and its potential applications in drug discovery and development. Finally, the study of the mechanism of action of TCDPDPD could provide valuable insights into the interactions between small molecules and biological molecules, which could have implications for the development of new drugs and therapies.
Conclusion
In conclusion, TCDPDPD is a complex molecule with a unique structure that has gained significant attention in the field of scientific research. Its versatility and potential applications in various fields make it an interesting compound to study. The synthesis method of TCDPDPD is relatively straightforward, and it has been extensively studied for its potential applications in the development of new materials and drug delivery systems. The mechanism of action of TCDPDPD is not fully understood, but it is believed to be related to its unique molecular structure. TCDPDPD has been shown to have a variety of biochemical and physiological effects, and there are many potential future directions for its study.
Scientific Research Applications
TCDPDPD has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TCDPDPD is in the development of new materials. TCDPDPD is a versatile molecule that can be used as a building block for the synthesis of novel polymers and materials with unique properties. TCDPDPD has also been studied for its potential applications in drug delivery systems, where it can be used as a carrier molecule for targeted drug delivery.
properties
IUPAC Name |
4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]-1-adamantyl]propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O2/c1-25(2,21-5-9-23(29)10-6-21)27-14-19-13-20(15-27)17-28(16-19,18-27)26(3,4)22-7-11-24(30)12-8-22/h5-12,19-20,29-30H,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKHGFARNJYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C23CC4CC(C2)CC(C4)(C3)C(C)(C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{3-[2-(4-Hydroxyphenyl)propan-2-YL]adamantan-1-YL}propan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331887.png)
![6,7,8-trimethoxy-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-3-phenylquinazolin-4(3H)-one](/img/structure/B4331891.png)
![ethyl (2-methoxy-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)carbamate](/img/structure/B4331908.png)
![6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331916.png)
![1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B4331917.png)
![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl cyclopropanecarboxylate](/img/structure/B4331925.png)
![1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4331928.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4331936.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)